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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

Cat. No.: B147095 Get Quote

This document provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR)

spectral data for 3-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis who utilize NMR

spectroscopy for structural elucidation.

Introduction to 3-Hydroxytetrahydrofuran
3-Hydroxytetrahydrofuran is a heterocyclic organic compound with the chemical formula

C₄H₈O₂.[1] It is a valuable building block in organic synthesis and a key intermediate in the

production of various pharmaceuticals.[1] Accurate structural characterization is crucial for its

application, and ¹³C NMR spectroscopy is a primary tool for this purpose. This guide presents

the ¹³C NMR chemical shift data and a detailed experimental protocol for its acquisition.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 3-Hydroxytetrahydrofuran was acquired in deuterated chloroform

(CDCl₃) using Tetramethylsilane (TMS) as the internal standard.[2][3] The chemical shifts are

reported in parts per million (ppm) relative to TMS. Due to the molecule's symmetry, the two

carbons adjacent to the oxygen (C2 and C5) and the two carbons in the beta position (C3 and

C4) are chemically non-equivalent.

Table 1: ¹³C NMR Chemical Shift Data for 3-Hydroxytetrahydrofuran
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Carbon Atom Chemical Shift (ppm) Multiplicity

C2 ~68.0
Triplet (in off-resonance

decoupled)

C5 ~73.0
Triplet (in off-resonance

decoupled)

C3 ~70.1
Doublet (in off-resonance

decoupled)

C4 ~35.0
Triplet (in off-resonance

decoupled)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The multiplicities listed are as expected in an off-resonance decoupled spectrum. In a standard

proton-decoupled ¹³C NMR spectrum, all signals will appear as singlets.[4]

To aid in the assignment of these chemical shifts, the structure of 3-Hydroxytetrahydrofuran
is presented below with the carbon atoms numbered.

Caption: Chemical structure of 3-Hydroxytetrahydrofuran with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹³C NMR spectrum of 3-
Hydroxytetrahydrofuran. This protocol is based on standard practices for small organic

molecules.[5]

3.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 20-50 mg of 3-Hydroxytetrahydrofuran.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). CDCl₃ is a common solvent for ¹³C NMR as its deuterium signal is used for field-

frequency locking, and its single carbon resonance at ~77 ppm is easily identified.

Internal Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal

standard for referencing the chemical shifts to 0 ppm.
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Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Calibration

Instrument: A standard NMR spectrometer with a proton-carbon dual probe, such as a Varian

CFT-20 or a modern Bruker Avance spectrometer, is suitable.[2]

Insertion: Insert the NMR tube into the spectrometer's probe.

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal

signal detection.

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp,

symmetrical peaks. This can be performed manually or automatically.

3.3. Data Acquisition

The following workflow outlines the key steps in the data acquisition process.
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Caption: Experimental workflow for ¹³C NMR analysis of 3-Hydroxytetrahydrofuran.
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3.4. Acquisition Parameters

Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g.,

zgpg30 on a Bruker instrument).

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of

the carbon nuclei, which is important for quantitative analysis.[6]

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of

scans is required compared to ¹H NMR.[4][6] Typically, 128 to 1024 scans are averaged to

achieve a good signal-to-noise ratio.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the

entire range of carbon chemical shifts in organic molecules.[4]

3.5. Data Processing

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum via a Fourier transform.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all

peaks are in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Calibration: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.

Peak Picking: The chemical shifts of the peaks are determined.

This comprehensive guide provides the necessary ¹³C NMR spectral data and a robust

experimental protocol to aid researchers in the structural verification and analysis of 3-
Hydroxytetrahydrofuran. The provided information is essential for quality control and in-depth

characterization in synthetic and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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